1-Methyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one is a complex organic compound with the molecular formula C21H23N5O2 and a molecular weight of 377.448. This compound is notable for its unique structure, which includes a pyrazinone core, a piperidine ring, and a phenylpyrimidine moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 1-Methyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one involves multiple steps, typically starting with the preparation of the pyrazinone core. The synthetic route may include the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Introduction of the phenylpyrimidine moiety: This step involves the coupling of the phenylpyrimidine group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-Methyl-3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-phenylpyrimidin-2-yl)amino)phenyl): Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which differentiate it from other similar compounds.
Properties
IUPAC Name |
1-methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-25-12-9-22-20(21(25)27)26-10-7-16(8-11-26)14-28-19-13-18(23-15-24-19)17-5-3-2-4-6-17/h2-6,9,12-13,15-16H,7-8,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIQMCZPWWFFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.